![molecular formula C16H13ClN4OS B5760620 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B5760620.png)
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the thiadiazole ring, making it a unique and potentially bioactive molecule.
Orientations Futures
The future directions for “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” and similar compounds could involve further exploration of their biological activities. For instance, ongoing studies are focused on exploring the mechanism by which similar compounds inhibit M. tuberculosis cell growth . Additionally, the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors , suggesting potential avenues for future research.
Mécanisme D'action
Target of Action
Similar compounds have shown antiviral and antitubercular activities , suggesting that their targets may be involved in these biological processes.
Mode of Action
It’s suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This implies that the compound may interact with its targets through electronic interactions, leading to changes in the targets’ functions.
Biochemical Pathways
Given its potential antiviral and antitubercular activities , it may affect pathways related to viral replication or tuberculosis pathogenesis.
Result of Action
Compounds with similar structures have shown certain anti-tobacco mosaic virus activity , suggesting that this compound may also have antiviral effects.
Méthodes De Préparation
The synthesis of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Urea Derivative: The thiol is then reacted with 4-methylphenyl isocyanate to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency.
Analyse Des Réactions Chimiques
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiadiazole ring to a more reduced form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an antiviral and anticancer agent, with some studies suggesting it may inhibit the growth of tumor cells.
Industry: The compound is investigated for its use in the development of new pesticides and herbicides due to its bioactive properties.
Comparaison Avec Des Composés Similaires
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole core but lacks the urea and methylphenyl groups, resulting in different bioactivity.
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Similar in structure but with an amino group instead of the urea moiety, leading to different chemical reactivity and applications.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This derivative contains a sulfonamide group, which imparts different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c1-10-2-8-13(9-3-10)18-15(22)19-16-21-20-14(23-16)11-4-6-12(17)7-5-11/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHYGIGHTKVHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
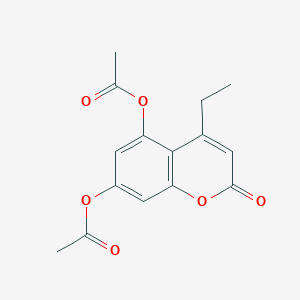

METHANONE](/img/structure/B5760548.png)
![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)
![2-chloro-N'-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5760570.png)
![3-nitro-N'-[(E)-1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)
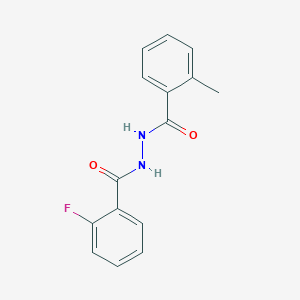
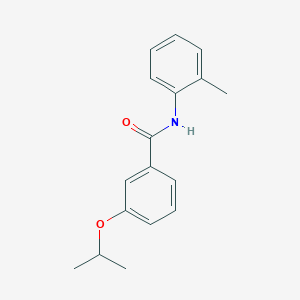
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)
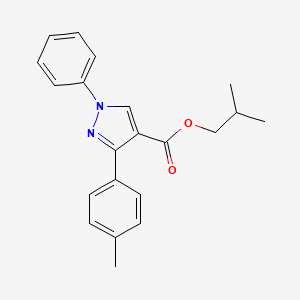
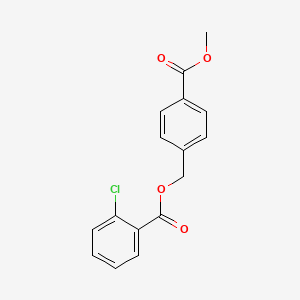
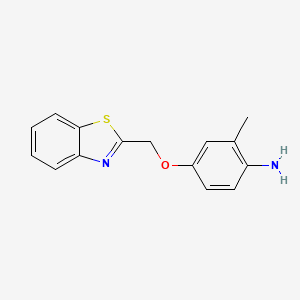
![9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5760651.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)
